7-Chloro-5-fluoro-1H-indole-2-carbaldehyde
Overview
Description
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
The synthesis of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The specific introduction of chloro and fluoro groups can be achieved through halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and Selectfluor . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
7-Chloro-5-fluoro-1H-indole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole core and functional groups. The chloro and fluoro substituents can enhance binding affinity and specificity to target proteins or enzymes . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-5-fluoro-1H-indole-2-carbaldehyde include other halogenated indole derivatives such as:
- 5-Chloro-1H-indole-2-carbaldehyde
- 7-Fluoro-1H-indole-2-carbaldehyde
- 5-Bromo-7-chloro-1H-indole-2-carbaldehyde
These compounds share the indole core structure but differ in the position and type of halogen substituents, which can influence their chemical reactivity and biological activity . The unique combination of chloro and fluoro groups in this compound provides distinct properties that can be advantageous in specific applications .
Properties
IUPAC Name |
7-chloro-5-fluoro-1H-indole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-5-2-7(4-13)12-9(5)8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBKWDVXVAPNAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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